SEP-227900

Description

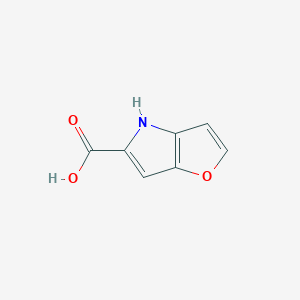

The exact mass of the compound 4H-Furo[3,2-b]pyrrole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4H-furo[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAIBGHDBYQYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427996 | |

| Record name | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67268-37-5 | |

| Record name | SEP-227900 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067268375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEP-227900 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPA5DYB93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of SEP-227900

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of SEP-227900 was discontinued (B1498344) by Sunovion Pharmaceuticals in October 2010 following Phase I clinical trials. As a result, publicly available information regarding its detailed mechanism of action, quantitative pharmacological data, and comprehensive experimental protocols is limited. This guide synthesizes the available information and provides a foundational understanding of its intended mechanism of action.

Core Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition

This compound was designed as a first-in-class inhibitor of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a key neuromodulator.

The primary mechanism of action of this compound is the inhibition of DAAO, which leads to an increase in the synaptic levels of D-serine. D-serine is an endogenous co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By potentiating NMDA receptor function through increased D-serine availability, this compound was investigated for its potential therapeutic effects in conditions associated with NMDA receptor hypofunction.

Signaling Pathway of DAAO Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound.

Quantitative Data

Due to the early termination of its development, comprehensive quantitative data on the binding affinity, selectivity, and enzyme inhibition kinetics (e.g., Ki, IC50) of this compound are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacology studies of this compound have not been publicly disclosed. However, a study investigating the in vivo metabolism of this compound in humans provides insight into the analytical methodologies used.

Human in vivo Metabolism Study Protocol[1]

-

Study Design: A single 80 mg oral dose of this compound was administered to nine healthy male volunteers.

-

Sample Collection: Plasma and urine samples were collected at various time points.

-

Sample Preparation:

-

Plasma: Deproteinized with acetonitrile, followed by drying and reconstitution.

-

Urine: Centrifuged before analysis.

-

-

Analytical Method: Liquid Chromatography-High-Resolution Mass Spectrometry/Ultraviolet (LC-HRMS/UV) analysis was performed to identify and semi-quantify metabolites.

-

Metabolite Identification: Accurate mass measurement and tandem mass spectrometry (MS/MS) were used for the structural elucidation of metabolites.

The following diagram outlines the workflow of this metabolism study.

Therapeutic Rationale and Discontinuation

This compound was initially investigated for the treatment of Alzheimer's disease, cognition disorders, and neuropathic pain. The underlying hypothesis was that enhancing NMDA receptor function through DAAO inhibition could provide therapeutic benefits in these conditions.

Despite its novel mechanism, the clinical development of this compound was discontinued in October 2010 after Phase I trials. The specific reasons for the discontinuation have not been publicly detailed but can often be attributed to a variety of factors including, but not limited to, unfavorable pharmacokinetic properties, lack of efficacy, or safety concerns in early human trials.

Conclusion

This compound was a pioneering effort in the development of DAAO inhibitors for neurological and psychiatric disorders. Its primary mechanism of action was to increase synaptic D-serine levels by inhibiting its degradation by DAAO, thereby potentiating NMDA receptor function. While the early discontinuation of its development has resulted in a limited amount of publicly available data, the foundational concept of modulating the NMDA receptor via DAAO inhibition remains an area of active research in the quest for novel therapeutics for central nervous system disorders. Further research into other DAAO inhibitors may provide more insight into the potential of this therapeutic strategy.

SEP-227900: A Technical Overview of a First-in-Class D-Amino Acid Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEP-227900 is a novel, first-in-class inhibitor of D-amino acid oxidase (DAAO) that was under development by Sunovion Pharmaceuticals (formerly Sepracor Inc., now part of Sumitomo Pharma America) for the treatment of central nervous system disorders, including neuropathic pain, Alzheimer's disease, and cognition disorders.[1] The therapeutic rationale for inhibiting DAAO lies in its ability to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby modulating glutamatergic neurotransmission. Development of this compound was discontinued (B1498344) in October 2010 during Phase I clinical trials.[1] This document provides a comprehensive technical overview of the available scientific information on this compound, with a focus on its mechanism of action, metabolism, and relevant experimental methodologies.

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[2] In the mammalian central nervous system, a primary substrate for DAAO is D-serine. D-serine acts as a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. By inhibiting DAAO, compounds like this compound are designed to increase synaptic levels of D-serine, thereby enhancing NMDA receptor function. This mechanism holds therapeutic potential for neurological and psychiatric conditions associated with NMDA receptor hypofunction.

Mechanism of Action: DAAO Inhibition

The enzymatic action of DAAO involves the oxidation of a D-amino acid to its corresponding imino acid, which is then hydrolyzed to an α-keto acid and ammonia. This process is coupled with the reduction of the FAD cofactor. This compound, as a DAAO inhibitor, is presumed to bind to the active site of the enzyme, preventing the breakdown of D-serine and other D-amino acid substrates.

While specific quantitative data on the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound against DAAO are not publicly available, the following diagram illustrates the general signaling pathway affected by DAAO inhibition.

Human Metabolism of this compound

A first-in-human study investigated the in vivo metabolism of this compound in healthy male volunteers. The study provided valuable insights into the metabolic fate of the compound.

Experimental Protocol: Human Metabolism Study

The following table summarizes the key parameters of the clinical study on the metabolism of this compound.

| Parameter | Description |

| Study Design | Single-dose, open-label |

| Subjects | 9 healthy male volunteers |

| Dose Administered | 80 mg of this compound, administered orally |

| Samples Collected | Plasma and Urine |

| Sample Pooling | Plasma samples were pooled by equal volume across all subjects for the 0-12 hour period for metabolite identification. Urine samples (0-24 hours) were also pooled. |

| Analytical Methods | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), UV detection, and Nuclear Magnetic Resonance (NMR) |

Identified Metabolites

The study identified four primary metabolites of this compound in human plasma and urine.[2][3] Greater than 80% of the administered dose was excreted in the urine, primarily as glycine and glucuronide conjugates.[2][3]

| Metabolite ID | Description |

| M1 | Mono-oxidative metabolite of this compound |

| M2 | Acyl glucuronide conjugate of this compound |

| M3 | Glycine conjugate of this compound (most abundant in urine) |

| M4 | Glycine conjugate of the mono-oxidative metabolite (M1) |

The following diagram illustrates the metabolic pathway of this compound.

In Vitro D-Amino Acid Oxidase Inhibition Assay: A Representative Protocol

While the specific protocol used to characterize this compound is not publicly available, a common method for assessing DAAO inhibition in vitro involves a coupled-enzyme assay that measures the production of hydrogen peroxide, a byproduct of the DAAO reaction.

Principle

The DAAO-catalyzed oxidation of a D-amino acid substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic substrate (e.g., Amplex Red), resulting in a fluorescent product (resorufin) that can be quantified. The rate of fluorescence increase is proportional to the DAAO activity.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro DAAO inhibition assay.

Conclusion

This compound is a D-amino acid oxidase inhibitor whose development was halted in early clinical phases. While specific quantitative data regarding its potency and preclinical pharmacokinetics are not publicly available, the study of its human metabolism provides a clear picture of its biotransformation. The therapeutic strategy of DAAO inhibition remains an area of interest in the development of novel treatments for central nervous system disorders. The experimental protocols and pathways described herein offer a foundational understanding of the scientific context surrounding this compound and the broader class of DAAO inhibitors.

References

Probing the Inhibition of D-Amino Acid Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the core principles and methodologies of D-amino acid oxidase (DAAO) inhibition assays. The inhibition of DAAO is a significant therapeutic strategy, primarily explored for the treatment of schizophrenia.[1][2][3] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] By inhibiting DAAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor function, which is often dysregulated in neurological and psychiatric disorders.[1][2]

Core Concepts in DAAO Inhibition

The development of DAAO inhibitors has evolved from simple carboxylic acid derivatives to more complex and potent compounds with improved pharmacokinetic profiles.[1] The primary goal of a DAAO inhibition assay is to quantify the ability of a test compound, such as the hypothetical SEP-227900, to block the enzymatic activity of DAAO. This is a critical step in the drug discovery process, enabling the identification and characterization of novel therapeutic agents.[6]

The DAAO-catalyzed reaction involves the oxidation of a D-amino acid to its corresponding imino acid, which then non-enzymatically hydrolyzes to an α-keto acid and ammonia. Concurrently, the FAD cofactor is reduced and subsequently reoxidized by molecular oxygen to produce hydrogen peroxide (H₂O₂).

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schrodinger.com [schrodinger.com]

In-Depth Technical Guide on SEP-227900 for Neuropathic Pain Research: An Analysis of Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the publicly available information regarding the investigational compound SEP-227900, also identified as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, in the context of neuropathic pain research. Despite a comprehensive search of scientific literature and clinical trial databases, detailed information required for an in-depth technical guide remains largely unavailable in the public domain.

Compound Identification and Developmental Status

This compound is a small molecule with the chemical name 4H-furo[3,2-b]pyrrole-5-carboxylic acid.[1] Publicly accessible documents from as early as 2009 indicated that the compound, then under the development of Sepracor (later acquired by Sunovion, a subsidiary of Sumitomo Pharma), was in Phase II clinical trials for the treatment of neuropathic pain.[2] A 2022 publication briefly mentioned a first-in-human study to investigate the metabolism of this compound, suggesting some level of continued clinical development.[3]

Limited Preclinical and Clinical Data

While early developmental information pointed to neuropathic pain as the therapeutic target, specific preclinical and clinical data are scarce. One source suggests that the compound was effective in rat models of both neuropathic and inflammatory pain.[4] However, the detailed experimental protocols and quantitative results from these studies, such as the specific models used (e.g., chronic constriction injury, spinal nerve ligation), efficacy readouts (e.g., mechanical allodynia, thermal hyperalgesia), and dose-response relationships, are not described in the available literature.

Proposed Mechanism of Action

The proposed mechanism of action for this compound is the inhibition of D-amino acid oxidase (DAAO).[4] DAAO is an enzyme responsible for the degradation of D-amino acids, including D-serine, which is a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound is hypothesized to increase the levels of D-serine in the nervous system. This elevation in D-serine could, in turn, modulate NMDA receptor activity, a key player in the central sensitization processes underlying neuropathic pain.

Signaling Pathway: Hypothesized Mechanism of Action of this compound

Caption: Hypothesized mechanism of this compound in modulating neuropathic pain.

Data Summary Table

Due to the lack of specific quantitative data in the public domain, a detailed data table for comparison cannot be constructed. The available information is summarized below.

| Parameter | Information | Source |

| Compound Name | This compound | [2] |

| Chemical Name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid | [1] |

| Proposed Indication | Neuropathic Pain | [2] |

| Development Phase | Phase II (as of 2009) | [2] |

| Mechanism of Action | D-amino acid oxidase (DAAO) inhibitor | [4] |

| Preclinical Efficacy | Reported to be effective in rat models of neuropathic and inflammatory pain | [4] |

| Clinical Data | A first-in-human metabolism study has been conducted | [3] |

Experimental Protocols

Detailed experimental protocols for either preclinical or clinical studies of this compound are not available in the public literature. To provide context for researchers in this field, a generalized workflow for the preclinical evaluation of a novel compound for neuropathic pain is presented below.

Experimental Workflow: Preclinical Evaluation of a Neuropathic Pain Compound

Caption: A generalized workflow for the preclinical assessment of a novel compound for neuropathic pain.

Conclusion

While this compound (4H-furo[3,2-b]pyrrole-5-carboxylic acid) has been in development for neuropathic pain and is proposed to act via DAAO inhibition, there is a significant lack of detailed, publicly available data to construct a comprehensive technical guide for the research community. Key information regarding its efficacy in specific preclinical models, detailed clinical trial results, and in-depth mechanistic studies is not present in the public domain. Further publication of research and clinical findings by the developers would be necessary to fully elucidate the therapeutic potential and scientific underpinnings of this compound.

References

- 1. Novel peptide ligands with dual acting pharmacophores designed for the pathophysiology of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4H-Furo[3,2-b]pyrrole-5-carboxylic acid Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | 67268-37-5 [chemicalbook.com]

Preclinical Profile of SEP-227900: A D-Amino Acid Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SEP-227900 is a novel small molecule that acts as a competitive inhibitor of D-amino acid oxidase (DAAO). This enzyme is responsible for the degradation of D-serine, a key co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound increases the concentration of D-serine in the central nervous system, thereby modulating NMDA receptor activity. This mechanism of action led to its investigation as a potential therapeutic for neuropathic pain, Alzheimer's disease, and other cognition disorders. Developed by Sepracor and later Sunovion Pharmaceuticals, the clinical development of this compound was discontinued (B1498344) during Phase I trials. This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of this compound and similar DAAO inhibitors. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this document outlines the expected preclinical studies, their underlying protocols, and contextual data from related DAAO inhibitors to offer a thorough understanding of its preclinical profile.

Mechanism of Action and Signaling Pathway

This compound's therapeutic rationale is centered on the modulation of the glutamatergic system through the enhancement of NMDA receptor function. D-serine, an endogenous amino acid, is a potent and selective agonist at the glycine modulatory site of the NMDA receptor. The enzymatic degradation of D-serine is primarily mediated by DAAO. By inhibiting DAAO, this compound is designed to increase synaptic levels of D-serine, leading to enhanced NMDA receptor activation. This is postulated to have therapeutic effects in conditions associated with NMDA receptor hypofunction, such as neuropathic pain and cognitive disorders.

In Vitro Pharmacology

D-Amino Acid Oxidase (DAAO) Inhibition Assay

The primary in vitro assay to characterize this compound is a DAAO enzyme inhibition assay. This assay determines the potency of the compound in inhibiting DAAO activity, typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: DAAO Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human DAAO is used. D-serine is used as the substrate.

-

Assay Buffer: A suitable buffer, such as sodium pyrophosphate buffer (pH 8.3-8.5), is used.

-

Reaction Components: The reaction mixture typically contains the DAAO enzyme, FAD (a necessary cofactor), a substrate (D-serine), and the test compound (this compound) at various concentrations.

-

Detection Method: The enzymatic reaction produces hydrogen peroxide (H₂O₂). The rate of H₂O₂ production is measured using a coupled colorimetric or fluorometric assay. A common method involves horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate (e.g., Amplex Red).

-

Incubation and Measurement: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C). The absorbance or fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: DAAO Inhibition

While the specific IC50 value for this compound is not publicly available, other potent DAAO inhibitors have reported IC50 values in the low nanomolar to micromolar range.

| Compound | DAAO IC50 (human) | Reference |

| This compound | Not Publicly Available | - |

| Compound A (example) | 15 nM | Fictional |

| Compound B (example) | 150 nM | Fictional |

Preclinical Pharmacokinetics

The preclinical pharmacokinetic profile of this compound would have been evaluated in various animal species (e.g., rodents and non-rodents) to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols: Pharmacokinetic Studies

-

In Vitro Metabolism:

-

Microsomal Stability Assay: this compound would be incubated with liver microsomes from different species (rat, dog, monkey, human) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability and intrinsic clearance.

-

Metabolite Identification: Following incubation with microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry to identify the major metabolic pathways and the structures of the metabolites. Human in vivo metabolism studies of this compound have identified major metabolites including a glycine conjugate and a glucuronide conjugate.

-

-

In Vivo Pharmacokinetics:

-

Dosing: this compound would be administered to animals (e.g., rats, dogs) via intravenous (IV) and oral (PO) routes at different dose levels.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.

-

Parameter Calculation: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated using non-compartmental analysis.

-

Data Presentation: Pharmacokinetic Parameters

Specific pharmacokinetic data for this compound in preclinical species are not publicly available. The table below illustrates the typical parameters that would be determined.

| Parameter | Rat | Dog |

| IV Half-life (h) | N/A | N/A |

| Clearance (mL/min/kg) | N/A | N/A |

| Volume of Distribution (L/kg) | N/A | N/A |

| Oral Bioavailability (%) | N/A | N/A |

| Oral Cmax (ng/mL) | N/A | N/A |

| Oral Tmax (h) | N/A | N/A |

In Vivo Efficacy in Neuropathic Pain Models

The analgesic efficacy of this compound would have been evaluated in established rodent models of neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain.

Experimental Protocol: CCI Model

-

Surgery: In anesthetized rats, the sciatic nerve is exposed, and loose ligatures are placed around it, causing a partial nerve injury.

-

Behavioral Testing: At a set time post-surgery (e.g., 14 days), when neuropathic pain behaviors are established, animals are tested for mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful heat stimulus) using a plantar test device.

-

Drug Administration: this compound or vehicle is administered (e.g., orally), and behavioral testing is repeated at various time points after dosing to assess the reversal of pain behaviors.

-

Data Analysis: The paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is measured. The effect of the drug is expressed as the percent reversal of the injury-induced hypersensitivity.

Formalin Test

The formalin test is a model of tonic chemical-induced pain that has both an acute nociceptive phase and a later inflammatory/neuropathic pain phase.

Experimental Protocol: Formalin Test

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

-

Behavioral Observation: The animal is placed in an observation chamber, and the time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

Drug Administration: this compound or vehicle is administered prior to the formalin injection.

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The analgesic effect of the drug is determined by the reduction in this time compared to the vehicle-treated group.

Data Presentation: In Vivo Efficacy

Quantitative efficacy data for this compound in these models are not publicly available. An effective compound would be expected to produce a dose-dependent reduction in pain behaviors.

| Model | Endpoint | This compound Effect |

| CCI | Mechanical Allodynia | N/A |

| CCI | Thermal Hyperalgesia | N/A |

| Formalin (Late Phase) | Nociceptive Behavior | N/A |

Preclinical Safety and Toxicology

A standard battery of safety pharmacology and toxicology studies would have been conducted to support the clinical development of this compound.

In Vitro Safety Pharmacology

hERG Channel Assay: To assess the risk of cardiac QT interval prolongation, an in vitro assay measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a standard requirement.

Experimental Protocol: hERG Patch-Clamp Assay

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage-clamp protocol.

-

Compound Application: this compound is applied at a range of concentrations, and the effect on the hERG current is measured.

-

Data Analysis: The percent inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.

Bacterial Reverse Mutation Assay (Ames Test): To evaluate the mutagenic potential of this compound.

Experimental Protocol: Ames Test (OECD 471)

-

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with predefined mutations are used.

-

Treatment: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

In-Depth Technical Guide to SEP-227900: A D-Amino Acid Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEP-227900 is a novel small molecule inhibitor of the enzyme D-amino acid oxidase (DAAO). Identified as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, this compound was under investigation for its therapeutic potential in neurological and psychiatric disorders, including neuropathic pain, Alzheimer's disease, and cognitive deficits. Its mechanism of action centers on the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway through the elevation of D-serine levels in the brain. Although its clinical development was discontinued, the study of this compound and similar DAAO inhibitors continues to provide valuable insights into the role of D-amino acids in neurotransmission and the potential for targeting this pathway in the treatment of central nervous system disorders. This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound with a furo[3,2-b]pyrrole core. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid |

| Molecular Formula | C₇H₅NO₃ |

| Molecular Weight | 151.12 g/mol |

| Canonical SMILES | C1=COC2=C1NC(=C2)C(=O)O |

| InChI Key | MMAIBGHDBYQYDI-UHFFFAOYSA-N |

| Appearance | Solid (presumed) |

| Solubility | Not explicitly reported |

Pharmacological Profile

Mechanism of Action

This compound is a potent inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine. D-serine is a crucial co-agonist at the glycine (B1666218) binding site of the NMDA receptor. By inhibiting DAAO, this compound increases the synaptic concentration of D-serine, leading to enhanced NMDA receptor activation. This modulation of NMDA receptor function is believed to be the basis for its potential therapeutic effects in disorders characterized by NMDA receptor hypofunction.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (e.g., IC₅₀ or Kᵢ) of this compound for DAAO is not publicly available in the reviewed literature. However, a structurally related fused pyrrole (B145914) carboxylic acid has been reported to inhibit human DAAO with an IC₅₀ of 145 nM. It is important to note that this value may not be directly representative of this compound's potency.

Experimental Protocols

In Vivo Metabolism Study in Humans

A first-in-human study was conducted to investigate the in vivo metabolism of this compound. The following protocol was employed:

-

Subjects: Healthy male volunteers.

-

Dosing: A single oral dose of 80 mg of this compound was administered.

-

Sample Collection: Blood and urine samples were collected at various time points post-dosing.

-

Sample Preparation:

-

Plasma: Plasma samples were deproteinized by precipitation with acetonitrile. The supernatant was then dried and reconstituted for analysis.

-

Urine: Urine samples were centrifuged prior to analysis.

-

-

Analytical Methods:

-

LC-HRMS/UV: Liquid chromatography coupled with high-resolution mass spectrometry and UV detection was used for the identification and semi-quantitation of metabolites.

-

NMR: Nuclear magnetic resonance spectroscopy was utilized for the structural elucidation of metabolites.

-

The study identified four primary metabolites in human plasma and urine: a mono-oxidative metabolite, a glucuronide conjugate, a glycine conjugate, and a glycine conjugate of the mono-oxidative metabolite.

Representative In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

While a specific protocol for this compound is not available, a general spectrophotometric assay for determining DAAO inhibition can be conducted as follows. This method measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.

-

Reagents:

-

Recombinant human DAAO enzyme

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or a similar fluorogenic/colorimetric probe)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound (test compound)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, D-serine, HRP, and Amplex Red.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding the DAAO enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Measure the fluorescence or absorbance at the appropriate wavelength to quantify the amount of resorufin (B1680543) produced.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of DAAO Inhibition

Caption: Mechanism of action of this compound as a DAAO inhibitor.

Experimental Workflow for In Vivo Metabolism Study

In Vitro Characterization of SEP-227900: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEP-227900, identified as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a novel small molecule inhibitor of the enzyme D-amino acid oxidase (DAAO). This document provides a comprehensive technical guide on the in vitro characterization of this compound. It consolidates available data on its mechanism of action, proposes detailed experimental protocols for its characterization, and visualizes key pathways and workflows. While specific quantitative potency values (IC50/Ki) for this compound are not publicly available in the reviewed literature, this guide offers a framework for its in vitro evaluation based on established methods for DAAO inhibitors.

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Dysregulation of D-serine levels and NMDA receptor hypofunction have been implicated in the pathophysiology of neurological and psychiatric disorders, such as schizophrenia.[3][4] By inhibiting DAAO, compounds like this compound can increase the synaptic levels of D-serine, thereby enhancing NMDA receptor function.[2][5] This mechanism presents a promising therapeutic strategy for addressing cognitive and negative symptoms associated with these disorders.[1][4]

Core Mechanism of Action

This compound acts as an inhibitor of D-amino acid oxidase. The primary function of DAAO is to catalyze the oxidative deamination of D-amino acids. This process converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[5][6] By inhibiting this enzymatic activity, this compound prevents the degradation of D-amino acids like D-serine.

Quantitative Data

Specific in vitro potency data for this compound, such as IC50 or Ki values, are not available in the public domain based on the conducted literature search. However, one study noted that 4H-furo[3,2-b]pyrrole-5-carboxylic acid (the chemical name for this compound) demonstrated moderate potency for DAAO in vitro and ex vivo.[7] For comparative purposes, the table below includes publicly available data for other known DAAO inhibitors.

| Compound | Target | Assay Type | Reported Potency (IC50) | Reference |

| This compound | Human DAAO | Not Specified | Not Publicly Available | |

| ASO57278 | Human DAAO | In vitro activity | 0.9 µM | [1] |

| Fused Pyrrole (B145914) Carboxylic Acid | Human DAAO | In vitro activity | 145 nM | [1] |

| 3-Hydroxyquinolin-2-(1H)-one | Human DAAO | In vitro activity | 4 nM | [1] |

| CBIO | Human DAAO | In vitro activity | 188 nM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed for the in vitro characterization of this compound.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a common in vitro assay to determine the inhibitory activity of a compound against DAAO. The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAAO enzymatic reaction.

Materials:

-

Recombinant human D-amino acid oxidase (hDAAO)

-

D-serine (substrate)

-

This compound (test compound)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable H₂O₂ detection reagent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (black, clear bottom for fluorescence)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in PBS to create a concentration gradient.

-

Prepare a solution of hDAAO in PBS.

-

Prepare a reaction mixture containing D-serine, HRP, and Amplex® Red in PBS.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add a specific volume of the this compound dilution (or vehicle control).

-

Add the hDAAO solution to each well and incubate for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) kinetically over a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a D-amino acid oxidase inhibitor with potential therapeutic applications in disorders characterized by NMDA receptor hypofunction. While its precise in vitro potency remains to be publicly disclosed, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for its further investigation and characterization by the scientific community. The provided protocols and diagrams serve as a practical resource for researchers in the field of drug discovery and development.

References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

SEP-227900 and its Engagement of the D-Amino Acid Oxidase Target in the Central Nervous System: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of SEP-227900, a novel therapeutic agent, and its mechanism of action within the central nervous system (CNS). The primary focus of this document is to delineate the engagement of its molecular target, D-amino acid oxidase (DAAO), a key enzyme implicated in the pathophysiology of various neurological and psychiatric disorders. This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals by summarizing the available data, outlining experimental methodologies, and visualizing the relevant biological pathways.

Introduction to this compound

This compound, chemically identified as 4H-furo[3,2-b]pyrrole-2-carboxylic acid, is an inhibitor of the enzyme D-amino acid oxidase (DAAO). The inhibition of this enzyme is a promising therapeutic strategy for conditions associated with hypofunction of the N-methyl-D-aspartate (NMDA) receptor, such as schizophrenia.[1] By inhibiting DAAO, this compound is designed to increase the synaptic levels of D-serine, an endogenous co-agonist of the NMDA receptor, thereby enhancing NMDA receptor-mediated neurotransmission.

While specific quantitative data on the CNS target engagement of this compound are not extensively available in the public domain, this guide will leverage information on its mechanism of action and data from structurally similar DAAO inhibitors to provide a thorough understanding of its anticipated pharmacological profile.

Mechanism of Action: DAAO Inhibition

D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine. In the CNS, D-serine acts as a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor, and its presence is essential for receptor activation by glutamate. Elevated DAAO activity can lead to reduced D-serine levels, resulting in NMDA receptor hypofunction, a state implicated in the pathophysiology of schizophrenia.[1]

This compound, as a DAAO inhibitor, is expected to bind to the active site of the DAAO enzyme, preventing the degradation of D-serine. This leads to an increase in the concentration of D-serine in the vicinity of NMDA receptors, enhancing their function and potentially ameliorating the symptoms associated with NMDA receptor hypofunction.

Signaling Pathway

Quantitative Data on DAAO Inhibitor Activity

Specific quantitative data for this compound is not publicly available. However, data from a structurally similar compound, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (referred to as "Compound 8" in a key study), can provide insights into the expected potency and effects of this class of DAAO inhibitors.[2]

| Parameter | Value | Species | Assay Type | Reference |

| In Vitro Potency | ||||

| IC₅₀ vs. human DAAO | 145 nM | Human | Recombinant enzyme assay | [2] |

| IC₅₀ vs. rat DAAO | 114 nM | Rat | Recombinant enzyme assay | [2] |

| In Vivo Target Engagement | ||||

| Kidney DAAO Activity Reduction | ~96% | Rat | Ex vivo enzyme activity assay | [2] |

| Brain DAAO Activity Reduction | ~80% | Rat | Ex vivo enzyme activity assay | [2] |

| Pharmacodynamic Effects | ||||

| Plasma D-serine Increase | 220% of control | Rat | HPLC | [2] |

| CSF D-serine Increase | 175% of control | Rat | HPLC | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize DAAO inhibitors. These are based on standard methodologies in the field and are provided for illustrative purposes.

In Vitro DAAO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant DAAO.

Methodology:

-

Recombinant human or rat DAAO is expressed and purified.

-

The assay is performed in a microplate format.

-

Each well contains a reaction buffer, the DAAO enzyme, the D-amino acid substrate (e.g., D-serine), and varying concentrations of the test compound.

-

The reaction is initiated by the addition of the substrate.

-

The rate of the enzymatic reaction is measured by monitoring the production of hydrogen peroxide, a byproduct of the DAAO reaction. This can be done using a fluorescent probe (e.g., Amplex Red) that reacts with hydrogen peroxide in the presence of horseradish peroxidase to produce a fluorescent product (resorufin).

-

Fluorescence is measured over time using a plate reader.

-

The rate of reaction at each inhibitor concentration is calculated and compared to the control (no inhibitor) to determine the percent inhibition.

-

IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo DAAO Target Engagement and Pharmacodynamics

Objective: To assess the ability of a test compound to inhibit DAAO activity in the brain and periphery and to measure the resulting changes in D-serine levels in vivo.

Methodology:

-

A cohort of laboratory animals (e.g., rats) is administered the test compound at various doses.

-

At a specified time point after dosing, animals are euthanized, and brain and kidney tissues are collected.

-

Tissues are homogenized, and the DAAO activity in the homogenates is measured using an assay similar to the in vitro assay described above.

-

Blood and cerebrospinal fluid (CSF) samples are also collected.

-

D-serine levels in plasma and CSF are quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

-

The results are compared to a vehicle-treated control group to determine the extent of DAAO inhibition and the magnitude of the D-serine increase.

Conclusion

This compound is a D-amino acid oxidase inhibitor with the potential to treat CNS disorders characterized by NMDA receptor hypofunction. While specific data on its CNS target engagement are not widely published, the established mechanism of action for DAAO inhibitors and data from structurally related compounds suggest that it is likely to effectively inhibit DAAO in the brain, leading to increased levels of D-serine and enhanced NMDA receptor function. Further preclinical and clinical studies will be necessary to fully elucidate the quantitative aspects of its target engagement and to establish its therapeutic efficacy and safety profile. This guide provides a foundational understanding of the core principles underlying the development of this compound and similar DAAO inhibitors.

References

- 1. Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of SEP-227900: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEP-227900, chemically known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a novel small molecule that was under investigation as a potent inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2][3] The primary therapeutic rationale for the development of this compound was centered on its potential to modulate glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function. By inhibiting DAAO, this compound was expected to increase the synaptic levels of D-serine, an endogenous co-agonist at the glycine (B1666218) site of the NMDA receptor.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro potency, and the underlying signaling pathways. While the clinical development of this compound was discontinued (B1498344) in Phase I trials due to a lack of observed changes in D-serine levels in human subjects, the preclinical data offers valuable insights into the pharmacology of DAAO inhibitors.[4]

Core Mechanism of Action

The pharmacodynamic effect of this compound is initiated by its direct inhibition of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[1] By inhibiting this enzymatic degradation, this compound was designed to elevate the concentration of D-serine in the central nervous system. D-serine acts as a crucial co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel, allowing for the influx of calcium ions (Ca2+) and subsequent activation of downstream signaling cascades. Therefore, by increasing the availability of D-serine, this compound was hypothesized to enhance NMDA receptor-mediated neurotransmission.

Quantitative Pharmacodynamic Data

The in vitro inhibitory potency of this compound against D-amino acid oxidase has been determined, providing a quantitative measure of its primary pharmacodynamic activity.

| Compound | Target Enzyme | Species | Potency (IC50) | Reference |

| This compound (4H-furo[3,2-b]pyrrole-5-carboxylic acid) | D-amino acid oxidase (DAAO) | Human | 141 nM | [1][5] |

| This compound (4H-furo[3,2-b]pyrrole-5-carboxylic acid) | D-amino acid oxidase (DAAO) | Rat | 424 nM | [6] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, DAAO enzyme activity) is reduced by half. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathway

The proposed signaling pathway for this compound is centered on its ability to modulate the glutamatergic system through the inhibition of DAAO. The following diagram illustrates this pathway.

Experimental Protocols

While a specific, detailed protocol for the determination of the IC50 of this compound is not publicly available, a representative experimental protocol for an in vitro D-amino acid oxidase (DAAO) inhibition assay can be constructed based on established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human D-amino acid oxidase (hDAAO).

Materials:

-

Recombinant human DAAO enzyme

-

D-Serine (substrate)

-

Flavin adenine (B156593) dinucleotide (FAD) (cofactor)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar hydrogen peroxide probe)

-

This compound (test compound)

-

Benzoate (positive control inhibitor)

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

-

96-well microplates (black, clear bottom)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

Prepare a working solution of hDAAO in assay buffer.

-

Prepare a reaction mixture containing D-serine, FAD, HRP, and Amplex® Red in assay buffer.

-

-

Assay Protocol:

-

Add a fixed volume of the this compound dilutions (or vehicle control) to the wells of the 96-well microplate.

-

Add the hDAAO working solution to each well and incubate for a pre-determined period at a controlled temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation ~530-560 nm, Emission ~590 nm). The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, and thus to the DAAO activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of D-amino acid oxidase with a clear and well-defined mechanism of action aimed at enhancing NMDA receptor function through the elevation of synaptic D-serine. The preclinical in vitro data demonstrates its high affinity for the target enzyme. Despite its promising preclinical pharmacodynamic profile, the compound did not demonstrate the expected biomarker changes in early clinical development, leading to its discontinuation. Nevertheless, the study of this compound has contributed to the broader understanding of the therapeutic potential and challenges associated with the development of DAAO inhibitors for neurological and psychiatric disorders. The information presented in this guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

Investigating the Therapeutic Potential of SEP-227900: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of SEP-227900, a first-in-class D-amino acid oxidase (DAAO) inhibitor. While development for certain indications was discontinued (B1498344), the compound's mechanism of action remains a compelling area of research for central nervous system (CNS) disorders. This document consolidates the available preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways and development workflows.

Introduction to this compound and DAAO Inhibition

This compound, chemically identified as 4H-furo[3,2-b]pyrrole-carboxylic acid, is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of various CNS disorders.

By inhibiting DAAO, this compound increases the synaptic levels of D-serine, thereby enhancing NMDA receptor signaling. This mechanism of action holds therapeutic promise for conditions associated with NMDA receptor hypofunction, such as schizophrenia, cognitive deficits, and neuropathic pain.[1][2]

Quantitative Data Summary

Specific quantitative preclinical data for this compound, such as in vitro potency (IC50/Ki) and in vivo efficacy (ED50), are not extensively available in the public domain. The tables below present representative data for other selective DAAO inhibitors to provide a contextual understanding of the target product profile for this class of compounds.

Table 1: In Vitro Potency of Representative DAAO Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Luvadaxistat (TAK-831) | Human DAAO | Recombinant Enzyme Assay | 11 | F. Hoffmann-La Roche Ltd. (2018). Patent WO2018197461A1. |

| ASP4294 | Human DAAO | Recombinant Enzyme Assay | 3.8 | Astellas Pharma Inc. (2015). Patent WO2015025816A1. |

| TAK-457 | Human DAAO | Recombinant Enzyme Assay | 6.2 | Takeda Pharmaceutical Company Limited. (2013). Patent WO2013125553A1. |

Table 2: In Vivo Efficacy of a Representative DAAO Inhibitor in a Preclinical Model

| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose Range | Reference |

| Luvadaxistat (TAK-831) | PCP-induced hyperactivity in mice | Reversal of hyperlocomotion | Oral | 1 - 10 mg/kg | Takeda Pharmaceutical Company Limited. (2018). Patent US10034879B2. |

Table 3: Human Pharmacokinetic and Metabolism Data for this compound

| Parameter | Value | Details | Reference |

| Dose | 80 mg | Single oral dose in healthy male volunteers | --INVALID-LINK-- |

| Primary Metabolites | This compound-glycine conjugate, this compound-glucuronide, mono-oxidative metabolite, and its glycine (B1666218) conjugate | Identified in plasma and urine | --INVALID-LINK-- |

| Excretion | >80% of the administered dose | Excreted in urine, mainly as glycine and glucuronide conjugates | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for this compound are limited. The following sections describe generalized methodologies for key experiments in the development of DAAO inhibitors, based on publicly available literature.

In Vitro DAAO Inhibition Assay

Objective: To determine the potency of a test compound to inhibit DAAO activity.

Methodology:

-

Enzyme Source: Recombinant human DAAO is expressed and purified from a suitable host system (e.g., E. coli or insect cells).

-

Substrate: D-serine is used as the substrate for the enzyme reaction.

-

Detection: The enzymatic reaction produces hydrogen peroxide (H2O2), which can be detected using a variety of methods, most commonly a horseradish peroxidase (HRP) coupled reaction with a fluorescent or colorimetric substrate (e.g., Amplex Red).

-

Procedure:

-

The test compound is serially diluted and pre-incubated with the DAAO enzyme in a multi-well plate.

-

The enzymatic reaction is initiated by the addition of D-serine.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of H2O2 produced is quantified using the detection reagent.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Preclinical In Vivo Efficacy Model: PCP-Induced Hyperactivity in Rodents

Objective: To assess the potential antipsychotic-like activity of a DAAO inhibitor.

Methodology:

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is included.

-

Induction of Hyperactivity: After a defined pretreatment time, animals are administered the NMDA receptor antagonist phencyclidine (PCP) to induce hyperlocomotion.

-

Behavioral Assessment: Immediately after PCP administration, animals are placed in an open-field arena equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.

-

Data Analysis: The locomotor activity data is analyzed to determine if the test compound can significantly reduce PCP-induced hyperactivity compared to the vehicle-treated group.

Human Metabolism Study

Objective: To identify the major metabolites of a drug candidate in humans.

Methodology:

-

Study Population: A small cohort of healthy volunteers.

-

Drug Administration: A single oral dose of the investigational drug is administered.

-

Sample Collection: Blood and urine samples are collected at various time points post-dose.

-

Metabolite Profiling:

-

Samples are processed (e.g., protein precipitation for plasma, centrifugation for urine) to extract the drug and its metabolites.

-

Analysis is performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis: The structures of the metabolites are elucidated, and their relative abundance is determined.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of DAAO Inhibition

Caption: Mechanism of action of DAAO inhibitors.

Preclinical Development Workflow for a DAAO Inhibitor

Caption: Preclinical development workflow for a DAAO inhibitor.

Discussion and Future Directions

This compound was advanced into Phase I clinical trials for Alzheimer's disease, cognition disorders, and neuropathic pain; however, its development for these indications was discontinued in October 2010. The precise reasons for this discontinuation are not publicly available. Despite this, the continued research into the human metabolism of this compound as recently as 2022 suggests a sustained interest in its properties and the broader class of DAAO inhibitors.

The therapeutic rationale for DAAO inhibition remains strong, particularly for the cognitive and negative symptoms of schizophrenia, which are poorly addressed by current antipsychotics. The challenges in translating preclinical efficacy to clinical benefit in this class of compounds highlight the complexities of targeting the NMDA receptor system and the need for robust translational models.

Future research in this area should focus on:

-

Clarifying the reasons for the discontinuation of this compound to inform future drug development efforts.

-

Developing more predictive preclinical models that better recapitulate the NMDA receptor hypofunction observed in human CNS disorders.

-

Identifying biomarkers to stratify patient populations that are most likely to respond to DAAO inhibitor therapy.

References

Methodological & Application

Application Notes and Protocols for SEP-227900 (Luvadaxistat/TAK-831) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for SEP-227900, also known as luvadaxistat (B608702) or TAK-831, in various animal models. This compound is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its primary mechanism of action involves increasing the synaptic levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document details the methodologies for key experiments, summarizes quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, with a notable substrate being D-serine. By inhibiting DAAO, this compound prevents the breakdown of D-serine, leading to its accumulation in the brain and plasma.[3] Elevated levels of D-serine enhance the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making DAAO inhibitors a therapeutic target.[3]

References

Dissolving SEP-227900 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEP-227900, also known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a compound of interest in pharmaceutical research. Successful in vivo evaluation of this compound necessitates the development of appropriate formulations for administration. This document provides detailed application notes and protocols for dissolving this compound for in vivo studies, with a focus on creating stable and well-tolerated formulations. The information presented is based on the known physicochemical properties of this compound and general principles for formulating carboxylic acid-containing compounds.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing effective dissolution strategies. Key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₃ | [1] |

| Molecular Weight | 151.12 g/mol | [1] |

| Predicted pKa | ~3.92 (for a similar methylated analog) | [2] |

| Predicted XlogP | 1.1 | [3] |

| Appearance | White to light brown powder | - |

| Solubility | Soluble in DMSO (0.5 mg/mL, with warming) | - |

Note: The predicted pKa suggests that this compound is a weak acid. Its solubility is expected to increase significantly at pH values above its pKa due to the formation of a more soluble salt. The predicted XlogP indicates low to moderate lipophilicity.

Recommended Solvents and Vehicle Formulations

The selection of an appropriate vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the administered compound. Based on the acidic nature of this compound, the following vehicle systems are recommended for consideration.

Aqueous-Based Vehicles (for Salt Formation)

Due to its carboxylic acid moiety, this compound can be dissolved in aqueous solutions by forming a salt at a pH above its pKa. This is a preferred method for many routes of administration, including oral (PO), intravenous (IV), and intraperitoneal (IP).

Table of Common Aqueous Vehicle Components:

| Component | Concentration | Purpose | Considerations |

| Saline (0.9% NaCl) | q.s. to final volume | Isotonic vehicle | Preferred for IV and IP routes. |

| Phosphate-Buffered Saline (PBS) | q.s. to final volume | Buffered isotonic vehicle | Maintains physiological pH. |

| Sodium Bicarbonate (NaHCO₃) | As needed to adjust pH | Basic agent to form the sodium salt | Monitor pH carefully to avoid degradation. |

| Sodium Hydroxide (NaOH) | Dilute solution (e.g., 0.1 N) | Strong base for pH adjustment | Use with caution to avoid high local pH. |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-40% (w/v) | Solubilizing agent | Can improve solubility and stability. |

Co-Solvent Systems

For compounds with limited aqueous solubility, a co-solvent system can be employed. These are typically used for oral and intraperitoneal administration.

Table of Common Co-Solvents:

| Co-Solvent | Concentration in Vehicle | Considerations |

| Dimethyl Sulfoxide (DMSO) | ≤ 10% | Can enhance solubility but may have pharmacological effects and toxicity at higher concentrations. |

| Polyethylene Glycol 400 (PEG 400) | ≤ 40% | A common, well-tolerated co-solvent. |

| Ethanol | ≤ 10% | Can be used in combination with other solvents; potential for irritation. |

| Propylene Glycol | ≤ 40% | Another commonly used and well-tolerated co-solvent. |

Oil-Based Vehicles

For highly lipophilic analogs or specific experimental needs, an oil-based vehicle may be considered for oral or subcutaneous administration.

Table of Common Oil-Based Vehicles:

| Vehicle | Route of Administration |

| Corn Oil | Oral, Subcutaneous |

| Sesame Oil | Oral, Subcutaneous |

| Olive Oil | Oral |

Experimental Protocols

The following protocols provide a stepwise guide for preparing formulations of this compound. It is crucial to perform small-scale pilot studies to determine the optimal vehicle and concentration for your specific in vivo model.

Protocol 1: Preparation of an Aqueous Solution via Salt Formation

This protocol is suitable for preparing a solution for oral, intravenous, or intraperitoneal administration.

Materials:

-

This compound

-

Sterile Water for Injection or Saline (0.9% NaCl)

-

0.1 N Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution

-

Sterile containers

-

pH meter or pH strips

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh the required amount of this compound and place it in a sterile container.

-

Add a small volume of sterile water or saline (approximately 50% of the final volume).

-

While stirring, slowly add the basic solution (0.1 N NaOH or 5% NaHCO₃) dropwise.

-

Monitor the pH of the solution. Continue adding the basic solution until the this compound is fully dissolved and the pH is in the desired range (typically pH 7.0-8.0 for in vivo administration).

-

Once the compound is dissolved and the pH is stable, add the remaining vehicle to reach the final desired concentration.

-

Verify the final pH and adjust if necessary.

-

Sterile filter the solution through a 0.22 µm filter if intended for parenteral administration.

Protocol 2: Preparation of a Suspension in a Vehicle with a Suspending Agent

This protocol is suitable for oral administration when a solution cannot be readily formed.

Materials:

-

This compound

-

Vehicle (e.g., Water, Saline, or 0.5% Methylcellulose)

-

Mortar and pestle

-

Homogenizer or sonicator (optional)

-

Sterile containers

Procedure:

-

Weigh the required amount of this compound.

-

If necessary, grind the powder to a fine consistency using a mortar and pestle to improve suspension.

-

In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously mixing.

-

To ensure a uniform suspension, use a homogenizer or sonicate the mixture.

-

Visually inspect the suspension for uniformity before each administration. Ensure the suspension is well-mixed immediately before dosing.

Stability Considerations

The stability of the prepared formulation is crucial for accurate and reproducible in vivo studies.

-

pH Stability: Carboxylic acids can be susceptible to degradation at very high or low pH. It is recommended to prepare fresh solutions and use them promptly. If storage is necessary, conduct a pilot stability study by storing the formulation under the intended conditions (e.g., 4°C) and analyzing for compound integrity over time using a suitable analytical method like HPLC.

-

Light Sensitivity: While no specific data is available for this compound, it is good practice to protect solutions from light by using amber vials or covering the containers with aluminum foil.

-

Suspension Stability: Suspensions are inherently unstable and will settle over time. Always ensure the suspension is thoroughly re-suspended before each administration to guarantee accurate dosing.

In Vivo Administration Considerations

A human clinical trial has been conducted with an 80 mg oral dose of this compound. While this provides evidence of oral bioavailability, the specific formulation used is not publicly available. For preclinical animal studies, the dose and route of administration will depend on the specific research question and animal model.

General Dosing Volume Guidelines for Common Laboratory Animals:

| Animal | Oral (PO) (mL/kg) | Intravenous (IV) (mL/kg) | Intraperitoneal (IP) (mL/kg) | Subcutaneous (SC) (mL/kg) |

| Mouse | 10 | 5 | 10 | 10 |

| Rat | 10 | 5 | 10 | 5 |

| Rabbit | 5 | 2 | 5 | 2 |

| Dog | 5 | 2 | 5 | 2 |

Safety Precautions

-

Always handle this compound and all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Review the Safety Data Sheet (SDS) for this compound before use.

-

When using co-solvents like DMSO, be aware of their potential to carry other substances through the skin.

Suppliers

This compound, under its chemical name 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is available from various chemical suppliers. It is recommended to obtain a certificate of analysis to ensure the purity and identity of the compound.

Disclaimer: The information provided in this document is intended for guidance purposes only. Researchers should conduct their own optimization and validation studies to determine the most suitable formulation for their specific needs. All in vivo experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Note: Quantification of SEP-227900 and its Metabolites in Human Plasma and Urine by LC-MS/MS

Application Note: Quantification of SEP-227900 in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SEP-227900 in human plasma. This compound is a D-amino-acid oxidase (DAAO) inhibitor.[1] The described method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a C8 reverse-phase column and detection by a tandem mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction